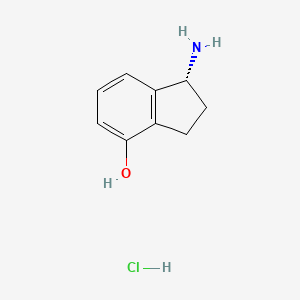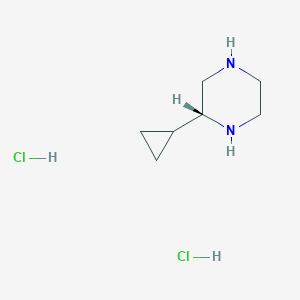![molecular formula C13H18N2O4 B6301076 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 2097068-40-9](/img/structure/B6301076.png)
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.29 . The compound is characterized by a pyrrolopyridine core, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyridine core, which is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.298±0.06 g/cm3 and a predicted boiling point of 474.4±45.0 °C . The molecular weight is 266.29 .Aplicaciones Científicas De Investigación
Analgesic and Sedative Agents
Pyrrolopyridine derivatives, including “5-Boc-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid”, have been studied for their potential use as analgesic and sedative agents .
Treatment of Nervous System Diseases
These compounds have shown promise in the treatment of diseases of the nervous system . This could potentially include conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Treatment of Immune System Diseases
Research has indicated that pyrrolopyridine derivatives could be used to treat diseases of the immune system . This could include autoimmune diseases, where the body’s immune system attacks its own cells.
Antidiabetic Agents
Some studies have found antidiabetic activity in pyrrolopyridine derivatives . This suggests potential use in the treatment of diabetes.
Antimycobacterial Agents
Pyrrolopyridine derivatives have also been found to have antimycobacterial activity , indicating potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antiviral Agents
These compounds have shown antiviral activity , suggesting potential use in the treatment of viral infections.
Antitumor Agents
Pyrrolopyridine derivatives have been found to have antitumor activities , indicating potential use in cancer treatment.
Inhibitory Potency Against Mutant Enzymes
Specific derivatives, such as “Methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate”, have shown inhibitory potency against certain mutant enzymes .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-8(4-6-14-9)10(15)11(16)17/h4,6,10,14H,5,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRCSZFRJPSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Boc-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)







![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)
![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)
![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)
![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)